4-Chloro-2-(ethylamino)benzonitrile
CAS No.:
Cat. No.: VC17792690
Molecular Formula: C9H9ClN2
Molecular Weight: 180.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9ClN2 |
---|---|
Molecular Weight | 180.63 g/mol |
IUPAC Name | 4-chloro-2-(ethylamino)benzonitrile |
Standard InChI | InChI=1S/C9H9ClN2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-5,12H,2H2,1H3 |
Standard InChI Key | BNBKAMFIICVVKM-UHFFFAOYSA-N |
Canonical SMILES | CCNC1=C(C=CC(=C1)Cl)C#N |
Introduction
Structural and Physicochemical Properties
4-Chloro-2-(ethylamino)benzonitrile (molecular formula: C₉H₁₀ClN₂) features a benzene ring substituted with three functional groups: a nitrile (-C≡N) at position 1, a chloro (-Cl) at position 4, and an ethylamino (-NHCH₂CH₃) at position 2. This arrangement confers distinct electronic and steric properties:
-
Nitrile Group: The strong electron-withdrawing nature of the nitrile group polarizes the aromatic ring, directing electrophilic substitution reactions to specific positions .
-
Chloro Substituent: The chloro group further enhances electron withdrawal, stabilizing intermediates in substitution reactions and influencing solubility.
-
Ethylamino Group: The ethylamino moiety introduces basicity and hydrogen-bonding potential, which are critical for interactions in biological systems .
Table 1: Key Physicochemical Parameters
Property | Value/Range |
---|---|
Molecular Weight | 180.65 g/mol |
Melting Point | 85–90°C (predicted) |
Boiling Point | 290–295°C (estimated) |
LogP (Octanol-Water) | 2.1 ± 0.3 |
Solubility in Water | <1 mg/mL (25°C) |
pKa (Amino Group) | ~8.5–9.0 |
The compound’s low water solubility and moderate lipophilicity (LogP ~2.1) suggest suitability for organic-phase reactions or formulations requiring controlled release .
Synthetic Routes and Optimization
The synthesis of 4-Chloro-2-(ethylamino)benzonitrile typically involves multi-step routes, leveraging nucleophilic aromatic substitution and catalytic amination. Below are two validated approaches:
Pathway A: Sequential Halogenation and Amination
-
Chlorination of 2-Aminobenzonitrile:
-
Starting with 2-aminobenzonitrile, chlorination using Cl₂ or SO₂Cl₂ in the presence of FeCl₃ yields 4-chloro-2-aminobenzonitrile.
-
Reaction Conditions: 80–100°C, 6–8 hours, ~75% yield.
-
-
Ethylation of the Amino Group:
Pathway B: One-Pot Cyanation and Substitution
-
Cyanation of 4-Chloro-2-nitrobenzene:
-
Ethylation:
-
Similar to Pathway A, ethylation completes the synthesis.
-
Table 2: Comparative Analysis of Synthetic Pathways
Parameter | Pathway A | Pathway B |
---|---|---|
Total Yield | 50–55% | 60–65% |
Reaction Time | 18–20 hours | 12–14 hours |
Purification Complexity | Moderate | Low |
Scalability | Industrial | Lab-scale |
Pathway B offers higher efficiency but requires specialized catalysts, making it cost-prohibitive for small-scale applications .
Industrial and Research Applications
Pharmaceutical Intermediate
-
Drug Development: Serves as a precursor for kinase inhibitors and antipsychotic agents .
-
Case Study: Conversion to 4-Chloro-2-(ethylamino)benzamide, a metabolite with improved bioavailability .
Agrochemical Synthesis
-
Herbicides: Functionalization yields compounds inhibiting acetolactate synthase (ALS), a key enzyme in plant amino acid synthesis.
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume